molecular formula C14H14BrN3O B2617824 N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415541-10-3

N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2617824
CAS RN: 2415541-10-3
M. Wt: 320.19
InChI Key: VHOUIUSNJQGACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BRD-8009, is a small molecule inhibitor that has been identified as a potent inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that has been implicated in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. The inhibition of CK2 has been suggested as a potential therapeutic strategy for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the inhibition of CK2, which is a key regulator of multiple cellular processes. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, DNA repair proteins, and cell cycle regulators. The inhibition of CK2 by N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide leads to the dephosphorylation of these substrates and the disruption of their normal cellular functions.
Biochemical and Physiological Effects:
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of DNA repair. In addition, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Furthermore, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its potency and selectivity for CK2 inhibition. This makes it a useful tool for studying the role of CK2 in cellular processes and for developing CK2-targeted therapies. However, one limitation of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

For research on N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide could include the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in different types of cancer, and the development of combination therapies that target CK2 in combination with other signaling pathways. In addition, the development of novel drug delivery systems may enhance the efficacy of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide and other CK2 inhibitors in vivo.

Synthesis Methods

The synthesis of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been described in the literature. Briefly, the synthesis involves the reaction of 4-bromo-3-methylbenzaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 4-(4-bromo-3-methylphenyl)-5,6-dimethylpyrimidine-2-carboxylic acid. This intermediate is then converted to the final product, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, by treatment with thionyl chloride and then with an amine, such as methylamine.

Scientific Research Applications

N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potent inhibitory activity against CK2 in vitro, with an IC50 value of approximately 1 nM. In addition, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. Furthermore, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O/c1-8-6-11(4-5-12(8)15)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOUIUSNJQGACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=NC=NC(=C2C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.